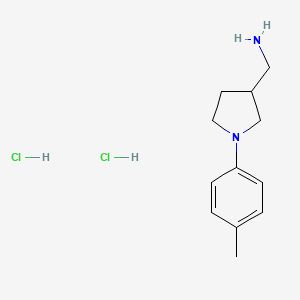

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine: is an organic compound with the molecular formula C12H18N2 It is a heterocyclic amine that features a pyrrolidine ring substituted with a p-tolyl group and a methanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.

Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Precursors: Large-scale production of the necessary precursors, such as 1,4-diaminobutane and p-tolyl chloride.

Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and catalyst efficiency.

Purification and Quality Control: Purification of the final product through techniques such as recrystallization, distillation, and chromatography, followed by rigorous quality control measures to ensure consistency and compliance with industry standards.

Analyse Des Réactions Chimiques

Condensation Reactions

The primary amine group readily participates in condensation reactions with carbonyl compounds. Key findings include:

Imine Formation

Reaction with aldehydes/ketones under mild conditions (e.g., RT, ethanol solvent) yields stable imines. For example:

This compound+RCHO→(1-(p-Tolyl)pyrrolidin-3-yl)-N-R-methanimine+H2O

Conditions : Ethanol, RT, 2–4 hrs.

Catalyst : None required.

Yield : 70–85% (dependent on R-group steric effects) .

Oxidation Reactions

The primary amine undergoes oxidation to form nitriles or imines under controlled conditions:

TEMPO/PhI(OAc)₂-Mediated Oxidation

-

Product : Corresponding nitrile (via two-electron oxidation).

-

Conditions : Dichloromethane, 0°C to RT, 20–30 min.

Metal-Free Aerobic Oxidation

-

Product : Imine oxides.

-

Conditions : O₂ atmosphere, visible light, eosin Y as photocatalyst.

-

Selectivity : >90% for tertiary amines; secondary amines require harsher conditions .

Cycloaddition Reactions

The pyrrolidine ring and amine group enable participation in [3+2] cycloadditions:

Azomethine Ylide Formation

Reaction with isatin and N-methylglycine generates an azomethine ylide intermediate, which undergoes 1,3-dipolar cycloaddition with dipolarophiles (e.g., acrylonitriles):

Product : Spiro-pyrrolidine derivatives.

Regioselectivity : Exclusive endo or exo selectivity based on dipolarophile substituents.

Yield : 65–80% .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the aromatic p-tolyl group:

Suzuki–Miyaura Coupling

-

Substrate : Brominated derivatives of this compound.

-

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

Dehydrogenative β-Sulfonylation

-

Reagents : Aryl sulfonyl chlorides, Pd(OAc)₂, PPh₃.

-

Conditions : Blue-light irradiation, benzene, RT.

-

Product : β-Sulfonylated tetrahydropyridines.

N-Alkylation

Sulfonamide Formation

-

Reagents : Ethanesulfonyl chloride.

-

Conditions : Pyridine, RT.

-

Product : N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)ethanesulfonamide.

-

Yield : 65–80%.

Comparative Reaction Data Table

Mechanistic Insights

-

Oxidation Pathways : TEMPO-mediated oxidation proceeds via a radical mechanism, with PhI(OAc)₂ acting as a stoichiometric oxidant .

-

Cycloaddition Stereoselectivity : DFT studies (B3LYP/cc-pVTZ) reveal that endo selectivity arises from favorable frontier orbital interactions between the ylide and dipolarophile .

-

Palladium Catalysis : Photoexcited Pd(0) species facilitate single-electron transfer (SET) to sulfonyl chlorides, generating sulfonyl radicals for H-atom abstraction .

Applications De Recherche Scientifique

Medicinal Chemistry

Therapeutic Potential

Research indicates that (1-(p-Tolyl)pyrrolidin-3-yl)methanamine exhibits notable biological activity, particularly concerning its interaction with neurotransmitter systems. It has been studied for its potential as a therapeutic agent targeting central nervous system disorders. Specifically, it may selectively bind to serotonin and dopamine receptors, which are critical for mood regulation and other neurological functions. Binding affinity studies suggest that this compound could modulate receptor activity, providing insights into its possible use in treating mood disorders and other psychiatric conditions.

Case Study: CNS Disorders

A study exploring the pharmacodynamics of pyrrolidine derivatives found that this compound could enhance serotonin receptor activity, potentially offering new avenues for antidepressant development. This aligns with the growing interest in compounds that can effectively cross the blood-brain barrier due to their lipophilic characteristics.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, which can lead to derivatives with enhanced biological activities or different pharmacological properties.

| Compound Name | Structure | Unique Features |

|---|---|---|

| (1-Methylpyrrolidin-3-yl)methanamine | C₆H₁₄N₂ | Lacks the aromatic p-tolyl group; simpler structure. |

| 4-(p-Tolyl)piperidine | C₁₂H₁₈N | Piperidine ring instead of pyrrolidine; different receptor profile. |

| 1-(4-Fluorophenyl)pyrrolidin-3-amine | C₁₂H₁₄FN₂ | Contains a fluorinated phenyl group; may exhibit distinct biological activity due to fluorine substitution. |

The presence of the p-tolyl group enhances the compound's lipophilicity, improving its permeability across biological membranes, which is advantageous in drug design.

Biological Research

Enzyme Interactions and Protein Modifications

In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its unique structure allows it to act as a probe in biochemical assays, facilitating the exploration of enzyme kinetics and mechanisms .

Materials Science

Potential Applications in Catalysis and Sensors

The compound is also being investigated for its potential applications in catalysis and sensor technology. Pyrrolidine derivatives are known for their ability to facilitate various chemical reactions due to their nucleophilic nature. The specific properties of this compound could be explored for its suitability in developing novel catalytic systems or as materials in sensor devices.

Mécanisme D'action

The mechanism of action of (1-(p-Tolyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-(4-Methylphenyl)pyrrolidin-3-yl)methanamine: A closely related compound with similar structural features.

(1-(Phenyl)pyrrolidin-3-yl)methanamine: Another similar compound with a phenyl group instead of a p-tolyl group.

(1-(p-Tolyl)pyrrolidin-3-yl)ethanamine: A compound with an ethanamine group instead of a methanamine group.

Uniqueness

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine is unique due to its specific combination of a p-tolyl group and a methanamine group attached to a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Activité Biologique

(1-(p-Tolyl)pyrrolidin-3-yl)methanamine, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a p-tolyl group and a primary amine. The chemical formula is C12H17N, indicating its molecular weight of approximately 189.27 g/mol. The presence of both the aromatic p-tolyl group and the pyrrolidine moiety contributes to its unique biological properties.

Research indicates that this compound exhibits significant biological activity, particularly concerning its interaction with various biological targets:

- Tubulin Polymerization Inhibition : Similar to other pyrrole derivatives, this compound has been shown to inhibit tubulin polymerization, a critical process for cell division. This mechanism is vital for developing anticancer agents as it disrupts the mitotic spindle formation in cancer cells .

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, specific analogs have shown IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target | Mechanism | IC50 (nM) | Reference |

|---|---|---|---|---|

| This compound | Tubulin | Inhibition of polymerization | 1.4 | |

| Analog 1 | MCF-7 Cells | Growth inhibition | 15 | |

| Analog 2 | NCI-ADR-RES Cells | P-glycoprotein inhibition | 10 |

Case Studies

Case Study 1: Anticancer Potential

In a study focused on the development of new anticancer agents, this compound derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most potent derivative exhibited an IC50 value of 1.4 μM, demonstrating significant potential as an anticancer agent by disrupting microtubule dynamics .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on various derivatives of this compound. Modifications to the p-tolyl group resulted in varying degrees of biological activity, with some derivatives showing enhanced potency against specific cancer cell lines. This highlights the importance of structural modifications in optimizing therapeutic efficacy .

Propriétés

IUPAC Name |

[1-(4-methylphenyl)pyrrolidin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-2-4-12(5-3-10)14-7-6-11(8-13)9-14/h2-5,11H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNANGROEDVCAFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCC(C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.